molecular formula C15H13N3O2 B10839282 1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine

1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine

Cat. No. B10839282
M. Wt: 267.28 g/mol
InChI Key: CEHGVNIFTRLUOI-UHFFFAOYSA-N
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Description

1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring, with a nitrophenethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-nitrophenethylamine with a pyridine derivative under acidic conditions to form the desired product. The reaction conditions often include the use of a strong acid such as hydrochloric acid or sulfuric acid, and the reaction is typically carried out at elevated temperatures to facilitate cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-nitrophenethyl)-1H-pyrrolo[3,2-b]pyridine is unique due to its specific combination of a nitrophenethyl group with a fused pyridine-pyrrole ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

properties

Molecular Formula

C15H13N3O2

Molecular Weight

267.28 g/mol

IUPAC Name

1-[2-(2-nitrophenyl)ethyl]pyrrolo[3,2-b]pyridine

InChI

InChI=1S/C15H13N3O2/c19-18(20)14-5-2-1-4-12(14)7-10-17-11-8-13-15(17)6-3-9-16-13/h1-6,8-9,11H,7,10H2

InChI Key

CEHGVNIFTRLUOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCN2C=CC3=C2C=CC=N3)[N+](=O)[O-]

Origin of Product

United States

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